molecular formula C22H35BrN4O3 B12663087 2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide CAS No. 404908-10-7

2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide

Cat. No.: B12663087
CAS No.: 404908-10-7
M. Wt: 483.4 g/mol
InChI Key: BHTSQSRAKOBTPK-UHFFFAOYSA-N
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Description

2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a piperazine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of ethyl 2-(2-oxopiperidin-1-yl)acetate with appropriate reagents to introduce the piperazine and acetamide groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

    Catalysts: Triethylamine, sodium hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-oxopiperidin-1-yl)acetate
  • 2-(2-oxopiperidin-1-yl)acetamide
  • N-(2-(4-(2-propan-2-yloxyphenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

404908-10-7

Molecular Formula

C22H35BrN4O3

Molecular Weight

483.4 g/mol

IUPAC Name

2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide

InChI

InChI=1S/C22H34N4O3.BrH/c1-18(2)29-20-8-4-3-7-19(20)25-15-13-24(14-16-25)12-10-23-21(27)17-26-11-6-5-9-22(26)28;/h3-4,7-8,18H,5-6,9-17H2,1-2H3,(H,23,27);1H

InChI Key

BHTSQSRAKOBTPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O.Br

Origin of Product

United States

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